1-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
1-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a 4-methylbenzyl group, and a pyridin-2-ylmethyl group
Scientific Research Applications
1-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Material Science: The unique structure of the compound makes it suitable for use in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the Checkpoint Kinase 1 (CHK1) . CHK1 is a serine-threonine kinase that plays a critical role in the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
Mode of Action
This compound acts as a highly selective adenosine triphosphate (ATP) competitive inhibitor of CHK1 . It binds to the active site of CHK1, preventing the binding of ATP, and thereby inhibiting the kinase activity of CHK1 .
Biochemical Pathways
Upon inhibition of CHK1, the cell cycle is halted at checkpoints in Synthesis (S) or Gap 2 (G2) phase . At the same time, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 . Therefore, the inhibition of CHK1 by this compound disrupts these processes, leading to cell cycle arrest and impaired DNA repair .
Pharmacokinetics
It is noted that the optimization of chk1 cellular potency and in vivo pharmacokinetic−pharmacodynamic (pk pd) properties gave a compound with low predicted doses and exposures in humans .
Result of Action
The inhibition of CHK1 by this compound results in cell cycle arrest and impaired DNA repair . This can potentiate the effects of DNA damaging chemotherapy and can also have effects as a single agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the Pyridin-2-ylmethyl Group: The final step involves the alkylation of the nitrogen atom in the pyrazolo[3,4-d]pyrimidine ring with a pyridin-2-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylbenzyl)-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-methylbenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-5-amine
Uniqueness
The uniqueness of 1-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and material properties, making it a valuable compound for various scientific research endeavors.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-14-5-7-15(8-6-14)12-25-19-17(11-24-25)18(22-13-23-19)21-10-16-4-2-3-9-20-16/h2-9,11,13H,10,12H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJGUWOESMUEQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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